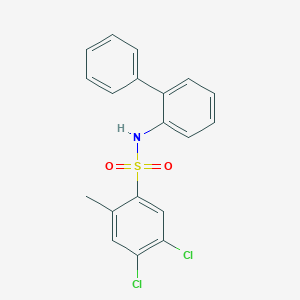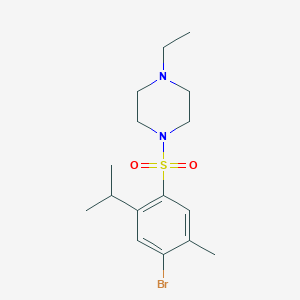
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole, a heterocyclic organic compound that is commonly used in pharmaceuticals, agrochemicals, and materials science. In
作用機序
The mechanism of action of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. In one study, this compound was found to inhibit the activity of a protein called NF-kappaB, which is involved in inflammation and cancer. This inhibition led to a decrease in the production of inflammatory cytokines and tumor growth.
Biochemical and physiological effects:
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole has been shown to have several biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively high cost compared to other compounds. Additionally, this compound may not be suitable for all types of experiments due to its specific chemical properties.
将来の方向性
There are several future directions for the study of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the exploration of its antimicrobial and antifungal properties for the development of new antibiotics. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on the body. Finally, the synthesis method could be optimized for higher yield and lower cost, making this compound more accessible for scientific research.
合成法
The synthesis of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole involves the reaction of 1-naphthalenemethylamine with 1-(4-tert-butylphenyl)sulfonyl-1H-imidazole-4-carbaldehyde in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction followed by reduction to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has also been studied for its antimicrobial and antifungal properties and has shown promising results in inhibiting the growth of several pathogens.
特性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-24(2,3)20-11-13-21(14-12-20)29(27,28)26-16-15-25-23(26)17-19-9-6-8-18-7-4-5-10-22(18)19/h4-14H,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTBOHLCQZBYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)








